molecular formula C16H22N2O6S2 B2917249 4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid CAS No. 1008265-56-2

4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid

Cat. No.: B2917249
CAS No.: 1008265-56-2
M. Wt: 402.48
InChI Key: DCPTUJOHJRYWTH-UHFFFAOYSA-N
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Description

This compound features a butanoic acid backbone with a methylsulfanyl group at the C4 position and a formamido substituent at C2 linked to a 3-(morpholine-4-sulfonyl)phenyl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide or carboxamide functionalities.

Properties

IUPAC Name

4-methylsulfanyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S2/c1-25-10-5-14(16(20)21)17-15(19)12-3-2-4-13(11-12)26(22,23)18-6-8-24-9-7-18/h2-4,11,14H,5-10H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPTUJOHJRYWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid typically involves multiple steps, starting with the preparation of the morpholine sulfonamide moiety. This can be achieved by reacting morpholine with chlorosulfonic acid to form morpholine-4-sulfonic acid, followed by subsequent reactions to introduce the phenyl and formamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The morpholine sulfonamide group can be reduced to form a corresponding amine.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-(Methylsulfonyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid.

  • Reduction: 4-(Methylsulfanyl)-2-{[3-(morpholine-4-amine)phenyl]formamido}butanoic acid.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be utilized to study enzyme inhibition or as a probe to investigate biological pathways involving sulfonamide groups.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-{[2-(Cyclohexylcarbamoyl)Benzoyl]Amino}-4-(Methylsulfanyl)Butanoic Acid (2CA4MBA)
  • Structure: Shares the 4-(methylsulfanyl)butanoic acid core but differs in the C2 substituent, which is a cyclohexylcarbamoyl benzoyl group instead of the morpholine-sulfonylphenyl formamido group .
  • The absence of the morpholine-sulfonyl moiety may limit interactions with polar biological targets.
4-(Methylsulfanyl)-2-[(4-Nitrobenzenesulfonamido)]Butanoic Acid
  • Structure : Contains a nitrobenzenesulfonamido group at C2, replacing the morpholine-sulfonylphenyl formamido group .
  • This could impact stability in biological systems compared to the morpholine derivative.
N-Acetyl-DL-Methionine and Related Impurities
  • Structure: Features a 4-(methylsulfanyl)butanoic acid backbone with an acetylated amino group at C2 .
  • Implications : The acetyl group may reduce metabolic deamination but lacks the aromatic and sulfonyl groups present in the target compound, limiting its ability to engage in π-π stacking or sulfonamide-specific interactions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
Target Compound C₁₆H₂₁N₂O₆S₂ 401.48 g/mol Morpholine-sulfonylphenyl, methylsulfanyl Moderate (polar groups)
2CA4MBA C₂₁H₂₉N₂O₅S 421.53 g/mol Cyclohexylcarbamoyl benzoyl Low (high lipophilicity)
4-(Methylsulfanyl)-2-[(4-nitrobenzenesulfonamido)]Butanoic Acid C₁₁H₁₄N₂O₆S₂ 334.37 g/mol Nitrobenzenesulfonamido Low (nitro group reduces solubility)
N-Acetyl-DL-Methionine C₇H₁₃NO₃S 191.25 g/mol Acetylamino High (smaller size, polar groups)
  • Key Observations :
    • The target compound’s morpholine-sulfonyl group likely improves solubility compared to nitro- or cyclohexyl-containing analogs.
    • Higher molecular weight analogs (e.g., 2CA4MBA) may face challenges in bioavailability due to increased lipophilicity.

Biological Activity

4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid, also known by its chemical structure C16H22N2O6S2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by data from various studies.

  • Molecular Formula : C16H22N2O6S2
  • Molecular Weight : 422.49 g/mol
  • CAS Number : 1008673-55-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives with similar structures have been shown to exhibit significant antibacterial activity against various strains, including MRSA, E. coli, and K. pneumoniae.

CompoundTarget BacteriaInhibition (%)
7gMRSA85.76 - 97.76
7aE. coli85.00
7iK. pneumoniae90.50

These compounds demonstrated minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been assessed through its inhibition of cyclooxygenase (COX) enzymes. Specifically, it has shown selective COX-2 inhibition, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.

CompoundCOX-2 Inhibition (IC50 µM)Selectivity Index (SI)
7a0.10132
7g0.15120
Reference (Indomethacin)0.079N/A

These results indicate that the compound is significantly more selective for COX-2 than traditional anti-inflammatory drugs .

Enzyme Inhibition

The compound has also been studied for its ability to modulate protein kinase activity, which is vital in various cellular processes including proliferation and migration. Inhibitors targeting kinases such as c-Met and KDR show promise in treating cancers characterized by invasive growth patterns .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several derivatives against multidrug-resistant bacterial strains. The results indicated that compounds with a methylsulfanyl group exhibited enhanced antibacterial activity compared to their counterparts lacking this functional group .
  • Inflammation Model : In an in vivo model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls, suggesting its therapeutic potential in inflammatory diseases .
  • Kinase Modulation : Research on kinase inhibitors demonstrated that compounds similar to this one could effectively inhibit pathways involved in cancer cell proliferation, indicating a dual role in both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid?

  • Synthesis : A multi-step approach is typically employed:

  • Step 1 : React 3-(morpholine-4-sulfonyl)benzoic acid with an acylating agent (e.g., acetic anhydride) to activate the carboxyl group.
  • Step 2 : Couple the activated intermediate with 4-(methylsulfanyl)-2-aminobutanoic acid via amide bond formation, using coupling agents like EDC/HOBt.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization.
    • Characterization :
  • ¹H/¹³C NMR : Assign peaks to confirm the morpholine sulfonamide (δ ~3.6 ppm for morpholine protons) and methylsulfanyl group (δ ~2.1 ppm for SCH₃).
  • IR : Confirm amide (1650–1680 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) stretches.
  • Elemental Analysis : Verify calculated vs. observed C, H, N, S percentages (e.g., expected S% ~8.2%).
  • Reference : Similar methods used for structurally related compounds (e.g., 2-{Acetyl[(4-methylphenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoic acid) achieved >93% yields and purity .

Q. How can key functional groups (e.g., sulfonamide, methylsulfanyl) be analytically distinguished in this compound?

  • Sulfonamide Group :

  • ¹H NMR : Distinctive splitting patterns from morpholine protons (δ ~3.6 ppm, quartet).
  • LC-MS/MS : Fragmentation at the sulfonamide bond (e.g., m/z loss corresponding to morpholine-sulfonyl).
    • Methylsulfanyl Group :
  • GC-MS : Detection of SCH₃ via characteristic fragment ions (e.g., m/z 47).
  • ¹³C NMR : Carbon signal at δ ~14 ppm for SCH₃.
    • Validation : Cross-reference with synthetic intermediates (e.g., 4-(methylsulfanyl)-2-aminobutanoic acid) to confirm retention of functional groups .

Q. What computational tools are suitable for predicting the molecular conformation of this compound?

  • Molecular Dynamics (MD) Simulations : Use software like Gaussian or Schrödinger Suite to model the amide bond geometry and sulfonamide-morpholine interactions.
  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina.
  • Validation : Compare computed IR/NMR spectra with experimental data (e.g., SMILES/InChI from analogs like 4-(methylsulfanyl)-2-[(3-nitrophenyl)formamido]butanoic acid) .

Advanced Research Questions

Q. How does stereochemistry at the butanoic acid moiety influence biological activity, and what methods resolve enantiomeric purity?

  • Impact of Stereochemistry : The chiral center at C2 of the butanoic acid chain may affect target binding (e.g., enzyme active sites).
  • Analytical Methods :

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm configuration.
    • Case Study : Epimer separation in related compounds (e.g., (4S)-2-{[2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)phenyl]methyl}thiazolidine-4-carboxylic acid) required minor adjustments in mobile phase pH .

Q. How to resolve contradictions in bioactivity data across different assay systems (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental Design :

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-monotonic effects.
  • Cell Line Validation : Use isogenic lines (e.g., wild-type vs. sulfonamide-resistant strains) to isolate mechanism-specific activity.
    • Data Interpretation : Cross-validate with structural analogs (e.g., 2-{Acetyl[(4-methylphenyl)sulfonyl]amino}butanoic acid derivatives), which showed varied antimicrobial potency despite similar IC₅₀ values in cytotoxicity assays .

Q. What strategies optimize synthetic yield while minimizing impurities like desulfonated byproducts?

  • Reaction Optimization :

  • Temperature Control : Maintain <40°C during sulfonamide formation to prevent decomposition.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency.
    • Impurity Profiling :
  • HPLC-MS : Monitor for desulfonated impurities (e.g., 2-{[3-(morpholin-4-yl)phenyl]formamido}butanoic acid) using a C18 column (0.1% TFA in H₂O/MeCN).
  • Reference : High-purity synthesis of related sulfonamides (e.g., N-acetyl-DL-methionine derivatives) achieved 95–96% yields via iterative recrystallization .

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